Second-Generation Allosteric Affinity: 100-Fold Improvement Over First-Generation CXCR1/2 Inhibitors
Ladarixin demonstrates a substantial increase in binding affinity compared to its first-generation predecessors. As a second-generation orally bioavailable dual CXCR1/2 inhibitor, Ladarixin binds an allosteric pocket of the trans-membrane region of both receptors with a 100-fold higher affinity than first-generation CXCR1/2 inhibitors like Reparixin. [1] This represents a significant advancement in potency and target engagement that directly influences its efficacy at lower doses and its favorable pharmacokinetic profile.
| Evidence Dimension | Binding affinity (allosteric pocket) |
|---|---|
| Target Compound Data | Binding affinity not expressed as a numeric Kd in this comparison, but described as '100-fold higher' |
| Comparator Or Baseline | First-generation CXCR1/2 inhibitors (e.g., Reparixin) |
| Quantified Difference | Approximately 100-fold higher affinity |
| Conditions | Binding to the allosteric pocket of the trans-membrane region of CXCR1 and CXCR2 receptors, as assessed in preclinical models. |
Why This Matters
For procurement, this 100-fold increase in affinity indicates a more potent and efficient tool compound, potentially requiring lower concentrations for effective target engagement in in vitro and in vivo studies.
- [1] Allosteric inhibition of CXCR1/2 by an orally bioavailable chemokine receptor inhibitor attenuates allergic lung inflammation in mice. J Allergy Clin Immunol. 2023;151(2):AB123. doi: 10.1016/j.jaci.2022.12.332. View Source
